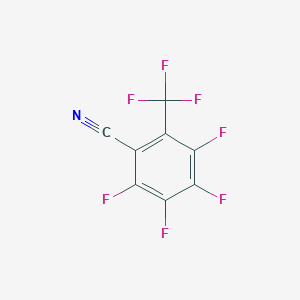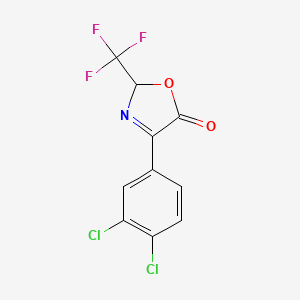
1,7-Bis(4-bromophenyl)heptane
Vue d'ensemble
Description
1,7-Bis(4-bromophenyl)heptane is a chemical compound with the molecular formula C19H22Br2 and a molecular weight of 410.19 g/mol . It is characterized by the presence of two bromophenyl groups attached to a heptane chain. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-bromophenyl)heptane typically involves the reaction of bromobenzene with heptanedioyl dichloride in the presence of a catalyst such as aluminum chloride . The reaction is carried out under nitrogen atmosphere to prevent oxidation and is maintained at a temperature below 45°C. The crude product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-bromophenyl)heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Reduction Reactions: The compound can be reduced to form 1,7-diphenylheptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound-1,7-dione.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Substitution: 1,7-Bis(4-iodophenyl)heptane.
Reduction: 1,7-Diphenylheptane.
Oxidation: This compound-1,7-dione.
Applications De Recherche Scientifique
1,7-Bis(4-bromophenyl)heptane is extensively used in scientific research due to its unique structure and properties. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of organic electronic materials and polymers.
Organic Electronics: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-bromophenyl)heptane involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can modulate signal transduction pathways by interacting with key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Diphenylheptane: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,7-Bis(4-chlorophenyl)heptane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
1,7-Bis(4-fluorophenyl)heptane: Contains fluorine atoms, which significantly alter its electronic properties compared to the bromine analog.
Uniqueness
1,7-Bis(4-bromophenyl)heptane is unique due to the presence of bromine atoms, which enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .
Propriétés
IUPAC Name |
1-bromo-4-[7-(4-bromophenyl)heptyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNMJJDFRDFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)



![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)




